tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a 2-bromo-1,3-thiazole moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromoethyl thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity. The process would also incorporate steps for purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the thiazole ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Employed in the synthesis of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(2-chloroethyl)carbamate
Comparison:
- Structural Differences: The presence of different halogen atoms (bromo vs. chloro) or the position of the halogen on the thiazole ring can significantly affect the reactivity and biological activity of these compounds.
- Reactivity: Compounds with different halogens may exhibit varying reactivity in substitution reactions, with bromo derivatives generally being more reactive than chloro derivatives.
- Biological Activity: The specific biological activity of these compounds can vary based on their ability to interact with different molecular targets, with some derivatives potentially exhibiting higher potency or selectivity.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWDCFENCGYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-31-5 | |
Record name | tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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